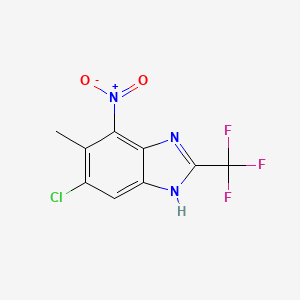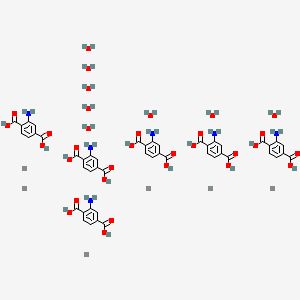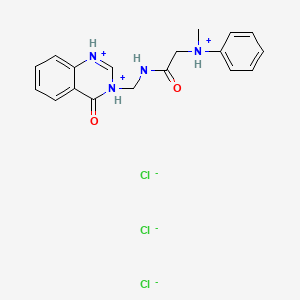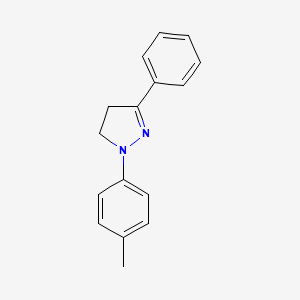
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a heterocyclic organic compound with the molecular formula C14H18Cl3N3 and a molecular weight of 334.7 g/mol This compound is known for its unique structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety
Métodos De Preparación
The synthesis of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carbaldehyde with 1,2-diaminobenzene under specific conditions to form the tetrahydroquinoxaline core. This intermediate is then treated with hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.
Aplicaciones Científicas De Investigación
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical properties and applications.
1-(4-Fluoro-benzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride: The presence of a fluorine atom in this compound introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H18Cl3N3 |
|---|---|
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
4-(pyridin-4-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-4-14-13(3-1)16-9-10-17(14)11-12-5-7-15-8-6-12;;;/h1-8,16H,9-11H2;3*1H |
Clave InChI |
QNFHKDSTTJRVHB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C2N1)CC3=CC=NC=C3.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
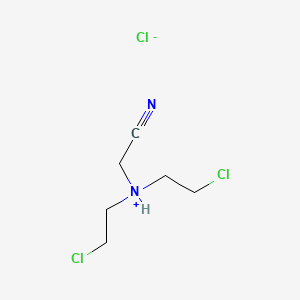
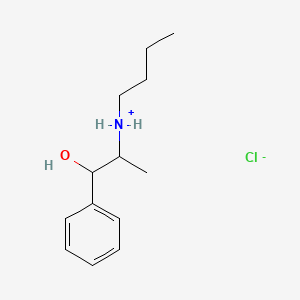

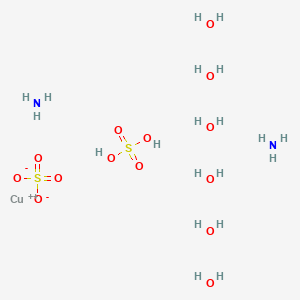
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
